phosphanium bromide CAS No. 72641-25-9](/img/structure/B14463267.png)
[2-(1,3-Dithian-2-yl)-1-phenylethyl](triphenyl)phosphanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Dithian-2-yl)-1-phenylethylphosphanium bromide: is a complex organic compound that features a unique combination of functional groups It consists of a dithiane ring, a phenylethyl group, and a triphenylphosphanium moiety, with bromide as the counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Dithian-2-yl)-1-phenylethylphosphanium bromide typically involves the reaction of 2-(1,3-dithian-2-yl)-1-phenylethanol with triphenylphosphine bromide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often conducted in a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The dithiane ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium chloride or potassium iodide in polar solvents are used.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Corresponding halide-substituted compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 2-(1,3-Dithian-2-yl)-1-phenylethylphosphanium bromide is used as a reagent for introducing dithiane and phosphonium groups into molecules. It serves as a precursor for various functionalized compounds.
Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development. It may exhibit antimicrobial or anticancer properties, although specific studies are limited.
Industry: In the industrial sector, this compound could be used in the synthesis of advanced materials or as a catalyst in chemical reactions. Its ability to undergo various chemical transformations makes it versatile for different applications.
Wirkmechanismus
The mechanism of action of 2-(1,3-Dithian-2-yl)-1-phenylethylphosphanium bromide involves its interaction with molecular targets through its functional groups. The dithiane ring can form covalent bonds with nucleophiles, while the triphenylphosphanium moiety can participate in ionic interactions. These interactions can disrupt biological pathways or catalyze chemical reactions, depending on the context.
Vergleich Mit ähnlichen Verbindungen
- 2-(1,3-Dithian-2-yl)-1-phenylethylphosphanium chloride
- 2-(1,3-Dithian-2-yl)-1-phenylethylphosphanium iodide
- 2-(1,3-Dithian-2-yl)-1-phenylethylphosphanium fluoride
Comparison: Compared to its analogs with different halides, 2-(1,3-Dithian-2-yl)-1-phenylethylphosphanium bromide may exhibit different reactivity and solubility properties. The bromide ion is a good leaving group, making the compound more reactive in substitution reactions. Its unique combination of functional groups also provides distinct chemical and biological properties, setting it apart from similar compounds.
Eigenschaften
CAS-Nummer |
72641-25-9 |
|---|---|
Molekularformel |
C30H30BrPS2 |
Molekulargewicht |
565.6 g/mol |
IUPAC-Name |
[2-(1,3-dithian-2-yl)-1-phenylethyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C30H30PS2.BrH/c1-5-14-25(15-6-1)29(24-30-32-22-13-23-33-30)31(26-16-7-2-8-17-26,27-18-9-3-10-19-27)28-20-11-4-12-21-28;/h1-12,14-21,29-30H,13,22-24H2;1H/q+1;/p-1 |
InChI-Schlüssel |
QZOBZHFRDVVSRD-UHFFFAOYSA-M |
Kanonische SMILES |
C1CSC(SC1)CC(C2=CC=CC=C2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[4-(4-diazonioimino-3-methylcyclohexa-2,5-dien-1-ylidene)-2-methylcyclohexa-2,5-dien-1-ylidene]hydrazinylidene]azanide](/img/structure/B14463190.png)
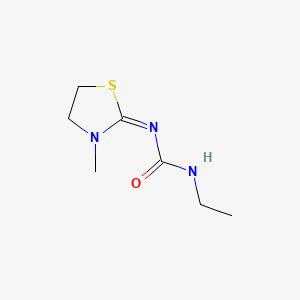
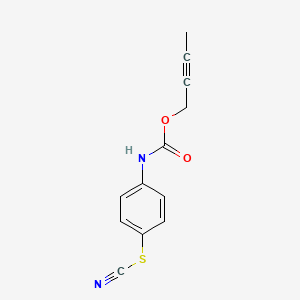
![Ethyl (2-pentyl-2-azaspiro[5.5]undec-8-en-1-yl)acetate](/img/structure/B14463198.png)
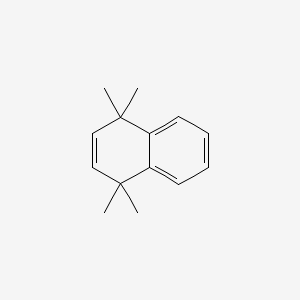
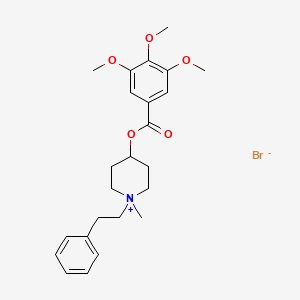
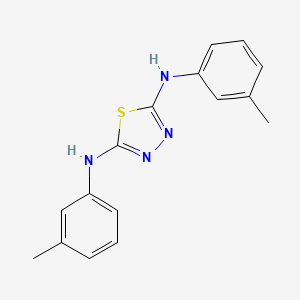

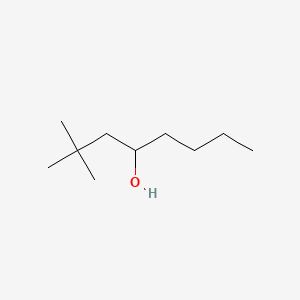

![3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14463240.png)
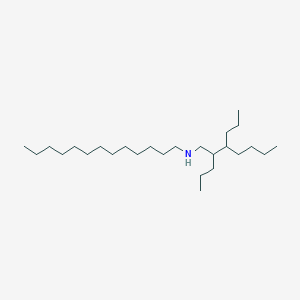
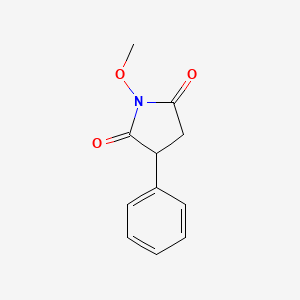
![2-[Methyl(phenyl)amino]ethyl naphthalene-1-carboxylate](/img/structure/B14463262.png)
